N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide
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Overview
Description
N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group, an ethylamino group, and a hydroxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenylamine with ethyl chloroacetate to form an intermediate, which is then hydrolyzed and reacted with hydroxylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-2-(methylamino)-N-hydroxyacetamide
- N-(2,6-Dimethylphenyl)-2-(propylamino)-N-hydroxyacetamide
- N-(2,6-Dimethylphenyl)-2-(butylamino)-N-hydroxyacetamide
Uniqueness
N-(2,6-Dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
52662-14-3 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(ethylamino)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-13-8-11(15)14(16)12-9(2)6-5-7-10(12)3/h5-7,13,16H,4,8H2,1-3H3 |
InChI Key |
VSTJVDRXFOQUHB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)N(C1=C(C=CC=C1C)C)O |
Origin of Product |
United States |
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